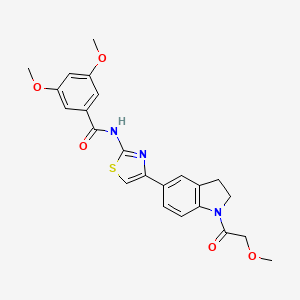
3,5-Dimethoxy-N-(4-(1-(2-methoxyacetyl)indolin-5-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML278, also known as 3,5-Dimethoxy-N-(4-(1-(2-methoxyacetyl)indolin-5-yl)thiazol-2-yl)benzamide, is a cell-permeable, non-toxic, indolinyl-thiazole based compound. It acts as a highly potent, reversible inhibitor of lipid uptake via scavenger receptor class B type I (SR-BI). This compound has shown to block the uptake of labeled cholesteryl oleate ester from high-density lipoprotein (HDL) particles .
Preparation Methods
The synthesis of ML278 involves several steps, starting with the preparation of the indolinyl-thiazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the thiazole ring. The final step involves the attachment of the benzamide group to the thiazole ring.
Chemical Reactions Analysis
ML278 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
ML278 has a wide range of scientific research applications:
Chemistry: It is used as a probe to study lipid uptake mechanisms and the role of scavenger receptor class B type I in lipid transport.
Biology: The compound is used to investigate the biological processes involving lipid metabolism and transport.
Medicine: ML278 has potential therapeutic applications in treating diseases related to lipid metabolism, such as atherosclerosis.
Industry: It is used in the development of new drugs and therapeutic agents targeting lipid uptake pathways
Mechanism of Action
ML278 exerts its effects by inhibiting the lipid uptake via scavenger receptor class B type I. It increases the binding of high-density lipoprotein to the receptor, rather than blocking it. This mechanism suggests that ML278 and other inhibitors of lipid transport share similarities in their modes of action. The molecular targets involved include the scavenger receptor class B type I and pathways related to lipid transport and metabolism .
Comparison with Similar Compounds
ML278 is unique in its high potency and selectivity as an inhibitor of lipid uptake via scavenger receptor class B type I. Similar compounds include other indolinyl-thiazole based inhibitors that also target lipid transport mechanisms. These compounds share structural similarities with ML278 but may differ in their potency, selectivity, and stability .
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[4-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-29-12-21(27)26-7-6-15-8-14(4-5-20(15)26)19-13-32-23(24-19)25-22(28)16-9-17(30-2)11-18(10-16)31-3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,24,25,28) |
InChI Key |
QKSHBFODFUXUIY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)
![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)
![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)
![6-(2,3-Dichlorobenzyl)-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10763798.png)
![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-ethyl-3-[3-(4-phenylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10763825.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)
![N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide](/img/structure/B10763831.png)

![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)


